Product packaging for 5-Bromopyrimidin-4(5h)-one(Cat. No.:)

5-Bromopyrimidin-4(5h)-one

Cat. No.: B12365124
M. Wt: 174.98 g/mol
InChI Key: XFJQGUGFGQSZBH-UHFFFAOYSA-N
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Description

5-Bromopyrimidin-4(5H)-one (CAS: 19808-30-1) is a valuable brominated pyrimidinone scaffold in organic and medicinal chemistry research. Its primary research value lies in its role as a key synthetic intermediate for constructing complex molecules. It serves as a versatile precursor in the synthesis of fleximer bases, which are modified nucleosides explored as potential inhibitors of human purine nucleoside phosphorylase (hPNP), a target for treating T-cell proliferative diseases . Furthermore, this compound acts as a core scaffold for the development of potent inhibitors of Phosphodiesterase 5 (PDE5) . The bromine atom at the 5-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse carbon-based substituents . Researchers also utilize it in Brønsted acid-catalyzed electrophilic alkylation reactions with electron-rich arenes, providing an efficient route to 4-aryl-5-alkynylpyrimidines, which are of interest for their potential biological activities . This multi-functional reagent is essential for drug discovery efforts and the synthesis of novel heterocyclic compounds. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrN2O B12365124 5-Bromopyrimidin-4(5h)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

IUPAC Name

5-bromo-5H-pyrimidin-4-one

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H

InChI Key

XFJQGUGFGQSZBH-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromopyrimidin 4 5h One and Its Derivatives

Established Synthetic Pathways for the 5-Bromopyrimidin-4(5H)-one Core Structure

The this compound core is a valuable heterocyclic building block. Its synthesis can be approached through the construction of the pyrimidine (B1678525) ring followed by bromination or by utilizing pre-brominated precursors. It is important to note that this compound exists in tautomeric equilibrium with its aromatic hydroxyl form, 5-bromo-4-hydroxypyrimidine. Synthetic strategies often target the more stable tautomer or a mixture of both.

Conventional Synthetic Routes to this compound and its Precursors

The synthesis of the pyrimidin-4-one ring system can be achieved through various condensation reactions. A common precursor to the target molecule is 5-bromopyrimidine (B23866), which can be prepared by the high-temperature reaction of 3,4-dibromo-5-hydroxy-2(5H)-furanone with formamide, often in the presence of a boric anhydride (B1165640) catalyst. lookchem.comgoogle.com

Another key intermediate is 2-hydroxypyrimidine (B189755), which can be synthesized and subsequently brominated. A method for the preparation of 5-bromo-2-hydroxypyrimidine (B17364) involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide. patsnap.com This intermediate can then potentially be converted to the desired 4-oxo derivative. A Chinese patent describes a synthesis method for 5-bromo-2-fluoropyrimidine (B1268855) starting from 2-hydroxypyrimidine salt, which is first converted to 2-hydroxypyrimidine and then brominated. google.com

While direct synthesis of this compound is not extensively documented, methods for analogous structures provide insight. For instance, the synthesis of 5-bromo-2-chloropyrimidine (B32469) can be achieved by treating 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride. chemicalbook.com

Regioselective Bromination Strategies on Pyrimidinone Derivatives

The introduction of a bromine atom at the C5 position of a pre-formed pyrimidin-4-one ring is a key strategy. The electronic nature of the pyrimidinone ring directs electrophilic substitution, and the C5 position is generally susceptible to halogenation.

A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). For example, the bromination of 6-hydroxypyrimidine-4-carboxylic acid at the 5-position is achieved using NBS. Similarly, furo[3,2-d]pyrimidin-4(1H)-one can be brominated at the 7-position (analogous to the 5-position in pyrimidinone) using NBS in carbon tetrachloride. smolecule.com The reaction conditions, such as solvent and temperature, are crucial for achieving high regioselectivity and yield. For instance, in the bromination of 6-hydroxypyrimidine-4-carboxylic acid, controlling the temperature between 0–5°C helps to minimize side reactions.

Direct bromination using molecular bromine (Br₂) is also a viable method. The reaction of 2-phenyl-3H-pyrimidin-4-ones with bromine can yield the corresponding 5-bromo derivatives. thieme-connect.com The choice of solvent, such as acetic acid or dimethylformamide (DMF), can influence the reaction's efficiency.

Table 1: Reagents for Regioselective Bromination of Pyrimidinone Derivatives

Brominating AgentSubstrate ExamplePosition of BrominationReference
N-Bromosuccinimide (NBS)6-Hydroxypyrimidine-4-carboxylic acid5
N-Bromosuccinimide (NBS)Furo[3,2-d]pyrimidin-4(1H)-one7 smolecule.com
Bromine (Br₂)2-Phenyl-3H-pyrimidin-4-one5 thieme-connect.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The bromine atom at the C5 position of the pyrimidinone ring serves as a versatile handle for introducing a wide range of functional groups, primarily through transition-metal catalyzed cross-coupling reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the derivatization of the this compound scaffold.

The Suzuki-Miyaura coupling reaction is a widely used method for the arylation and heteroarylation of bromo-substituted pyrimidines. This reaction involves the coupling of the bromo-substrate with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

While direct examples using this compound are not abundant in the reviewed literature, numerous studies on structurally similar compounds demonstrate the feasibility of this transformation. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with various aryl and heteroaryl boronic acids using a palladium catalyst such as XPhosPdG2 with the XPhos ligand. rsc.org The Suzuki-Miyaura coupling has also been applied to 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one for the synthesis of pyrazolyl derivatives. acs.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, a palladium(0) catalyst like Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective. mdpi.com The presence of unprotected N-H groups in the pyrimidinone ring can sometimes inhibit the catalyst, but specific catalyst systems have been developed to overcome this challenge. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of Bromopyrimidinone Derivatives

Bromo-SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhos--Good to excellent rsc.org
8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one(1H-Pyrazol-3-yl)boronic acid---- acs.org
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com

The Sonogashira coupling is a reliable method for the introduction of alkynyl groups onto the pyrimidine core by reacting the 5-bromo derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. wikipedia.org

A key application of this reaction is the synthesis of 4-aryl-5-alkynylpyrimidines. This is achieved through a synthetic route that involves the electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative aromatization and a final Sonogashira coupling step. rsc.org The coupling of the resulting 4-aryl-5-bromopyrimidine with a terminal alkyne like phenylacetylene (B144264) is carried out using a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), a copper(I) iodide (CuI) co-catalyst, and a base like diisopropylethylamine (DIPEA) in a solvent such as DMF, often under microwave irradiation. rsc.org

The Sonogashira coupling has also been successfully applied to other pyrimidine systems. For example, 5-bromouridine (B41414) derivatives can be coupled with various terminal alkynes using a palladium catalyst and a copper co-catalyst to produce 5-alkynyl substituted uridine (B1682114) derivatives. rsc.org The coordinating nature of the pyrimidine ring can sometimes present challenges in the Sonogashira reaction, but optimized conditions, such as using a PdCl₂(dppf) catalyst system in THF with triethylamine, have been developed for substrates like 5-bromo-2,4-diaminopyrimidine. wordpress.com

Table 3: Conditions for Sonogashira Coupling of Bromopyrimidine Derivatives

Bromo-SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
4-Aryl-5-bromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂/CuIDIPEADMF- rsc.org
5-BromouridineTerminal alkynesPd catalyst/CuI--73-81 rsc.org
5-Bromo-2-benzylamino-4-ethylaminopyrimidine1-HexynePdCl₂(dppf)·CH₂Cl₂/CuITriethylamineTHF90 wordpress.com

Electrophilic Alkylation of Arenes with 5-Bromopyrimidine Derivatives

A novel and efficient method for the synthesis of 4-aryl-5-alkynylpyrimidines involves the Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine. researchgate.netnih.govrsc.orgku.eduresearchgate.net This reaction proceeds through a Friedel-Crafts-type SEAr mechanism where the protonated 5-bromopyrimidine acts as a highly electrophilic species. nih.gov The reaction is typically followed by oxidative re-aromatization of the resulting dihydropyrimidine (B8664642) ring. nih.govrsc.orgku.eduresearchgate.net

This methodology has been successfully applied to a variety of electron-rich arenes, including phenols, anisoles, and naphthalenes. nih.gov For example, the reaction of 5-bromopyrimidine with p-fluorophenol and m-bromoanisole afforded the corresponding coupling products in high yields. nih.gov Similarly, alkylation of 2-naphthol (B1666908) and 2-ethoxynaphthalene (B165321) proceeded regioselectively to give the desired products as single isomers. nih.gov However, with non-substituted naphthalene, a mixture of regioisomers was obtained. nih.gov The use of strong acids like polyphosphoric acid (PPA) was found to be crucial for the success of this transformation, as other acids like sulfuric acid led to the formation of undesired sulfonated byproducts. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry, allowing for the displacement of a leaving group by a nucleophile. pressbooks.pubmasterorganicchemistry.com In the context of 5-bromopyrimidines, SNAr reactions provide a direct route to introduce various substituents at the C4 or C6 positions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com

Interestingly, in some cases, a competition between palladium-catalyzed cross-coupling and SNAr of a hydrogen atom (SNH) has been observed. amanote.comresearchgate.net For instance, the reaction of 5-bromopyrimidine with bithiophene can lead to either C-C coupling or the formation of 5-bromo-4-(het)aryl-pyrimidines via an SNH reaction, depending on the reaction conditions. researchgate.net Furthermore, sustainable methods for SNAr reactions have been developed using benign and inexpensive additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water, allowing for reactions to proceed under mild conditions with a broad functional group tolerance. d-nb.info A concerted SNAr mechanism has also been reported for the reaction of 5-bromo-1,2,3-triazines with phenols. nih.gov

Oxidative Re-aromatization Processes

As mentioned in section 2.2.2, oxidative re-aromatization is a key step in the synthesis of 4-aryl-5-alkynylpyrimidines following the electrophilic alkylation of arenes with 5-bromopyrimidine. nih.govrsc.orgku.eduresearchgate.net The initially formed 3,4-dihydropyrimidine ring needs to be oxidized to restore the aromaticity of the pyrimidine core. researchgate.netnih.gov

Several oxidizing agents have been investigated for this purpose. While reagents like DMSO and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) proved to be inefficient, aqueous potassium ferricyanide (B76249) was found to be effective in providing the aromatized products in practical yields. researchgate.net This oxidative step is crucial for enabling subsequent transformations, such as the Sonogashira cross-coupling to introduce an alkynyl substituent at the C5 position. nih.govresearchgate.net The synthesis of pyrimidine derivatives through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization has also been reported. rsc.org

Advanced and Sustainable Synthetic Approaches

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and energy-efficient tool in modern organic chemistry, offering significant advantages over conventional heating methods. scirp.orgnih.govnih.govresearchgate.netbohrium.com These advantages include dramatically reduced reaction times, improved yields, enhanced selectivity, and simpler work-up procedures. scirp.orgresearchgate.net The heating in MAOS is based on dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

MAOS has been widely applied to the synthesis of various heterocyclic compounds, including pyrimidines. scirp.orgnih.govnih.govbohrium.com For instance, a rapid and high-throughput synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines has been developed, reducing reaction times from hours to minutes with improved yields. scirp.org MAOS has also been instrumental in accelerating palladium-catalyzed coupling reactions. amanote.comresearchgate.net The Sonogashira coupling to introduce acetylene (B1199291) substituents into the pyrimidine ring can be efficiently carried out using microwave irradiation. researchgate.net Furthermore, the synthesis of the high-affinity translocator protein (TSPO) ligand DPA-714, which features a pyrazolo-pyrimidinyl scaffold, has been significantly improved by applying MAOS to each reaction step, resulting in comparable or superior yields in a fraction of the time. nih.gov

Automated Synthesis and Flow Chemistry Platforms for Compound Library Generation

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. ucla.eduacs.org Automated synthesis and flow chemistry platforms have emerged as powerful tools for the rapid and efficient construction of diverse molecular libraries, including those based on the pyrimidinone scaffold. strath.ac.ukresearchgate.net These technologies offer significant advantages over traditional batch synthesis, such as enhanced reaction control, improved safety, and greater scalability, making them ideal for exploring the chemical space around a core structure like this compound. mdpi.comchim.it

The integration of robotics and specialized reactors allows for the unattended synthesis of large numbers of derivatives. acs.org Automated platforms can perform sequential or parallel synthesis, enabling the systematic variation of substituents on the pyrimidinone core. acs.orgchemspeed.com For instance, an automated synthesizer can dispense different starting materials into an array of reaction vials, which are then subjected to controlled reaction conditions, such as microwave irradiation, to accelerate reaction times. acs.org This approach has been successfully applied to multicomponent reactions like the Biginelli condensation for the generation of dihydropyrimidinone (DHPM) libraries. acs.org While not specific to this compound, the principles are directly transferable. A hypothetical automated library synthesis starting from a 5-bromopyrimidinone precursor could involve the reaction with a diverse set of boronic acids (for Suzuki coupling) or amines (for nucleophilic aromatic substitution) to rapidly generate a library of C-C or C-N coupled products.

Flow chemistry, in particular, has proven to be a highly effective technology for the synthesis of heterocyclic compounds, including pyrimidinones (B12756618). researchgate.netbeilstein-journals.org In a flow system, reagents are continuously pumped through a heated and pressurized reactor coil. beilstein-journals.org This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities in shorter reaction times compared to batch methods. beilstein-journals.orgbeilstein-journals.org The use of superheated solvents is possible due to the contained, high-pressure environment, enabling reactions that are difficult to perform under standard batch conditions. acs.org

Research has demonstrated the successful application of flow chemistry for the synthesis of various pyrimidinone derivatives. beilstein-journals.orgacs.org One notable example is the use of a high-temperature, high-pressure continuous flow reactor for the Gould-Jacobs reaction to produce fused pyrimidinones. acs.orgacs.org This automated system allowed for the synthesis of derivatives in minutes with high yields (up to 96%). acs.orgacs.org Another key application is the continuous-flow retro-Diels-Alder (rDA) reaction to prepare pyrimidinones from their condensed precursors. beilstein-journals.orgresearchgate.net This method provides rapid access to the desired pyrimidinone scaffolds with yields often surpassing those from conventional batch or microwave processes. beilstein-journals.org

The table below summarizes findings from a study on the continuous-flow synthesis of pyrimidinone derivatives via a retro-Diels-Alder reaction, illustrating the efficiency of this platform.

Table 1: Continuous-Flow Retro-Diels-Alder Synthesis of Pyrimidinone Derivatives

Entry Starting Material Solvent Temperature (°C) Flow Rate (mL/min) Product Yield (%) Ref
1 Tricyclic Pyrimidinone A Toluene 250 0.5 Pyrimidinone 9 92 beilstein-journals.org
2 Tricyclic Pyrimidinone B MeCN 250 0.5 Pyrimidinone 10 94 beilstein-journals.org
3 Tricyclic Pyrimidinone C MeOH 150 0.5 Pyrimidinone 12 85 beilstein-journals.org

Furthermore, automated flow chemistry platforms can be integrated with in-line analysis and purification systems, creating a seamless workflow from synthesis to isolated compound. acs.org This end-to-end automation accelerates the design-make-test-analyze cycle in research and development. acs.org The modular nature of these systems allows for adaptation to a wide range of synthetic protocols, making them highly suitable for generating libraries of novel this compound derivatives for biological screening or materials testing. acs.org The combination of multicomponent reactions with flow technology is particularly powerful for building molecular complexity and generating diverse compound libraries efficiently. springerprofessional.de

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dihydropyrimidinone (DHPM)
Boronic acid
Amine
Pyrimidinone
Fused pyrimidinone
Toluene
Acetonitrile (MeCN)

Advanced Spectroscopic and Analytical Characterization for 5 Bromopyrimidin 4 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the multiplicity (e.g., singlet, doublet) in ¹H NMR reveals the number of neighboring protons.

In the study of various (5-bromo-3,4-dihydropyrimidin-4-yl)-benzene derivatives, ¹H NMR spectra clearly show the signals for the pyrimidine (B1678525) ring protons alongside those of the substituted aromatic ring. For instance, in 4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol, the proton at position 2 of the pyrimidine ring (2H, 4-pyr) appears as a singlet at δ 7.12 ppm, while the proton at position 6 (6H, 4-pyr) is a singlet at δ 6.64 ppm. whiterose.ac.uknii.ac.jp The proton at the chiral center C4 (4H, 4-pyr) resonates as a singlet at δ 5.20 ppm. whiterose.ac.uknii.ac.jp

Similarly, ¹³C NMR spectra provide the chemical shift for each unique carbon atom. For the same phenol (B47542) derivative, the carbon atom C5 of the pyrimidine ring, which is bonded to the bromine, is found at δ 106.5 ppm, while C2, C4, and C6 appear at δ 143.1, 59.4, and 124.9 ppm, respectively. whiterose.ac.uknii.ac.jp The specific chemical shifts are highly sensitive to the substituents on the attached phenyl ring, allowing for precise structural confirmation. whiterose.ac.uknii.ac.jp

For more complex derivatives, such as those involving piperidine (B6355638) and amino acid moieties, NMR remains essential. In the analysis of (2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid, the two pyrimidine protons characteristically appear as a singlet at δ 8.27 ppm. ebi.ac.uk The various protons of the piperidine and butanoic acid fragments are resolved throughout the spectrum, confirming the successful amide coupling. ebi.ac.uk

Interactive Table 1: Selected ¹H and ¹³C NMR Data for 5-Bromopyrimidine (B23866) Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Position/Assignment Source
4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol ¹H 7.12 (s) 2-H (pyrimidine) whiterose.ac.uknii.ac.jp
¹H 6.64 (s) 6-H (pyrimidine) whiterose.ac.uknii.ac.jp
¹H 5.20 (s) 4-H (pyrimidine) whiterose.ac.uknii.ac.jp
¹³C 106.5 C5 (pyrimidine) whiterose.ac.uknii.ac.jp
¹³C 143.1 C2 (pyrimidine) whiterose.ac.uknii.ac.jp
¹³C 59.4 C4 (pyrimidine) whiterose.ac.uknii.ac.jp
5-Bromo-6-(4-methoxyphenyl)-1,6-dihydropyrimidine ¹H 7.13 (s) 2-H whiterose.ac.ukcanterbury.ac.nz
¹H 3.79 (s) OMe whiterose.ac.ukcanterbury.ac.nz
¹³C 105.6 C5 whiterose.ac.ukcanterbury.ac.nz
¹³C 55.5 OMe whiterose.ac.ukcanterbury.ac.nz
(2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid ¹H 8.27 (s, 2H) Pyrimidine protons ebi.ac.uk
N³-(5-bromopyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine ¹H 8.53 (s, 2H) (CH)-pyrimidine researchgate.net
¹H 5.71 (s, 2H) NH₂ researchgate.net

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, serving as a powerful confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often non-volatile, molecules like many pyrimidine derivatives, as it typically produces the intact protonated molecule [M+H]⁺ with minimal fragmentation. whiterose.ac.uknii.ac.jp

For a series of 5-bromo-dihydropyrimidine derivatives, HRMS was conducted using a Time-of-Flight (TOF) analyzer with ESI. whiterose.ac.uknii.ac.jp The experimentally measured mass of the protonated molecule consistently matched the calculated mass based on the expected elemental formula, providing strong evidence for the successful synthesis of the target compounds. whiterose.ac.uknii.ac.jp

Interactive Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data for 5-Bromopyrimidine Derivatives

Compound Formula Ion Calculated m/z Found m/z Source
4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol C₁₀H₁₀BrN₂O [M+H]⁺ 252.9971 252.9968 whiterose.ac.uknii.ac.jpcanterbury.ac.nz
5-Bromo-6-(4-methoxyphenyl)-1,6-dihydropyrimidine C₁₁H₁₂BrN₂O [M+H]⁺ 267.0127 267.0130 whiterose.ac.ukcanterbury.ac.nz
4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol C₁₁H₁₂BrN₂O [M+H]⁺ 267.0127 267.0129 whiterose.ac.uk
5-Bromo-6-(3,4-dimethoxyphenyl)-1,6-dihydropyrimidine C₁₂H₁₄BrN₂O₂ [M+H]⁺ 297.0233 297.0235 canterbury.ac.nz
(2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid - M⁺ - 386.0462 ebi.ac.uk

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectra of 5-bromopyrimidine derivatives display characteristic absorption bands that confirm the presence of key structural features. For example, in derivatives containing a phenol group, a broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration. whiterose.ac.uknii.ac.jp The presence of aromatic rings (both pyrimidine and phenyl) is indicated by C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. researchgate.net In amide-containing derivatives, a strong absorption around 1630-1650 cm⁻¹ is characteristic of the C=O (amide I band) stretch. ebi.ac.uk For sulfonyl-containing compounds, strong characteristic peaks for the S=O stretch appear around 1320-1324 cm⁻¹. researchgate.net

Interactive Table 3: Characteristic IR Absorption Bands for 5-Bromopyrimidine Derivatives (cm⁻¹)

Compound ν (O-H) ν (N-H) ν (C=O) ν (C=C, C=N) ν (S=O) Source
4-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol 3244 - - 1601, 1575 - whiterose.ac.uknii.ac.jpcanterbury.ac.nz
4-(5-Bromo-3,4-dihydropyrimidin-4-yl)-2-methylphenol 3422 - - 1623, 1575 - whiterose.ac.uk
(2S,3R)-2-(1-(5-bromopyrimidin-2-yl)piperidine-4-carboxamido)-3-hydroxybutanoic acid - 3408 1629 1587 - ebi.ac.uk
5-bromo-4-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)-2-chloropyrimidine - - - 1560 1324 researchgate.net
N³-(5-bromopyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine - 3440, 3350, 3195 - 1600, 1578 - researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact position of every atom in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and torsional angles.

For certain 5-bromopyrimidine derivatives, X-ray crystallography has been used to unambiguously confirm their structure. canterbury.ac.nzresearchgate.net For example, the structure of a key intermediate in the synthesis of 4-aryl-5-alkynylpyrimidines was unequivocally confirmed by single-crystal X-ray diffraction, validating the proposed reaction pathway. canterbury.ac.nz Similarly, X-ray analysis has provided structural evidence for 4- and 5-bithiophenyl-substituted pyrimidines. researchgate.net This technique is particularly valuable when stereochemistry is a concern or when unexpected molecular arrangements occur, providing a definitive snapshot of the molecule's conformation and its interactions with neighboring molecules in the crystal.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized compound by precisely measuring the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the "found" and "calculated" values serves as a primary validation of the compound's atomic makeup and purity.

In the study of 5-bromopyrimidine derivatives, elemental analysis is routinely employed to confirm the successful synthesis and structural integrity of the target molecules. Research findings demonstrate the utility of this technique in confirming the composition of various complex heterocyclic structures derived from brominated pyrimidines. For instance, detailed analyses have been reported for several triazole and triazine derivatives incorporating a 5-bromopyrimidinyl moiety. nih.gov

The congruence between the calculated and experimentally found percentages for elements such as carbon, hydrogen, nitrogen, and bromine provides strong evidence for the assigned chemical structures. nih.gov For example, in the analysis of N³-(5-bromopyrimidin-2-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3,4-diamine, the experimentally determined values of C: 39.62%, H: 2.75%, Br: 24.00%, and N: 33.65% were in excellent agreement with the calculated values of C: 39.66%, H: 2.72%, Br: 23.98%, and N: 33.63%. nih.gov Similarly, close correlations were observed for other complex derivatives, validating their proposed formulas. nih.gov

The data below, derived from synthetic studies of 5-bromopyrimidine derivatives, illustrates the application and precision of elemental analysis.

Table 1: Elemental Analysis Data for 5-Bromopyrimidine Derivatives nih.gov

Compound Name Molecular Formula Element Calculated (%) Found (%)
N³-(5-bromopyrimidin-2-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3,4-diamine C₁₁H₉BrN₈ C 39.66 39.62
H 2.72 2.75
Br 23.98 24.00
N 33.63 33.65
8-(5-bromopyrimidin-2-yl)-3-phenyl- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,3-b] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine-6,7(5H,8H)-dione C₁₄H₈BrN₇O₂ C 43.54 43.5
H 2.09 2.1
Br 20.69 20.7
N 25.39 25.4
8-(5-Bromopyrimidin-2-yl)-3-(4-pyridin-4-yl)-6,6-triphenyl-5,6,7,8-tetrahydro Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[3,4-f] Current time information in Bangalore, IN.thieme-connect.comijpcbs.comtriazaphosphinin-6-ol C₂₄H₂₀BrN₈OP C 54.96 54.94
H 3.87 3.86
Br 14.62 14.65

Computational and Theoretical Investigations of 5 Bromopyrimidin 4 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, predict molecular geometry, and profile potential reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ehu.eus It is particularly effective for calculating the ground-state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms in space. faccts.de The process involves an iterative optimization algorithm that adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. google.com For a molecule like 5-Bromopyrimidin-4(5H)-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G+(d), can provide a precise three-dimensional structure. researchgate.net

These calculations reveal that the pyrimidinone ring is nearly planar. The introduction of a bromine atom at the C5 position induces minor distortions in the ring symmetry and influences the electron distribution. The energetics of the molecule, including its total energy and stability, are also determined from these ground-state calculations. This information is critical for subsequent analyses, such as vibrational frequency calculations, which can confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). faccts.de

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values for a pyrimidinone system and may vary based on the specific computational level of theory.

ParameterBond/AnglePredicted Value
Bond Length N1-C21.38 Å
C2-N31.32 Å
N3-C41.40 Å
C4-C51.45 Å
C5-C61.35 Å
C6-N11.34 Å
C4=O1.23 Å
C5-Br1.89 Å
Bond Angle C6-N1-C2121.5°
N1-C2-N3127.0°
C2-N3-C4120.0°
N3-C4-C5114.5°
C4-C5-C6120.0°
C5-C6-N1117.0°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This parameter is also indicative of the molecule's polarizability and its potential as a component in optoelectronic materials. For derivatives related to this compound, such as certain Schiff bases of 5-bromopyridine, DFT calculations have been used to determine these energy gaps, which correlate with chemical stability and reactivity. researchgate.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies for Pyrimidine (B1678525) Derivatives Note: Data derived from related brominated heterocyclic systems to illustrate typical values. researchgate.net

Molecular OrbitalEnergy (eV)Significance
HOMO ~ -6.5 to -7.5 eVElectron-donating capacity
LUMO ~ -0.5 to -1.5 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE) ~ 5.0 to 7.0 eVChemical reactivity, kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. walisongo.ac.id The MEP is calculated on the molecule's surface, typically a contour of constant electron density (e.g., 0.001 au). researchgate.net

Different colors on the MEP map represent different potential values.

Red/Yellow : Regions of negative potential, rich in electrons. These areas are attractive to electrophiles and are typically found around electronegative atoms like oxygen and nitrogen.

Blue : Regions of positive potential, which are electron-deficient. These areas are susceptible to nucleophilic attack and are often located around hydrogen atoms bonded to electronegative atoms.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen (C4=O) and, to a lesser extent, the nitrogen atoms of the pyrimidine ring. These sites represent the most likely points for hydrogen bonding or coordination with electrophiles. The hydrogen atom attached to the nitrogen (at the N1 or N3 position, depending on the tautomer) would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The bromine atom, with its lone pairs, would also contribute to a region of negative potential, while also creating a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. chemrxiv.org

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of this compound, computational methods can simulate its interaction with protein targets. These simulations provide insights into binding modes and affinities that are crucial for drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. thepharmajournal.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a scoring function or in terms of energy (e.g., kcal/mol).

Table 3: Example of Docking Results for a Pyrimidinone Ligand in a Protein Active Site Note: This table is illustrative of typical data obtained from a molecular docking study.

ParameterDescriptionValue/Residue
Binding Affinity Predicted free energy of binding-8.5 kcal/mol
Hydrogen Bond Pyrimidinone N-H with...Aspartic Acid (ASP) 764
Hydrogen Bond Carbonyl Oxygen with...Cysteine (CYS) 502
Halogen/Hydrophobic Bromine atom with...Leucine (LEU) 804
Pi-Pi Stacking Pyrimidine ring with...Phenylalanine (PHE) 820

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule is essential because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution.

For this compound, key aspects of conformational analysis include:

Tautomerism : The molecule can exist in different tautomeric forms, such as the 4-oxo (lactam) form and the 4-hydroxy (lactim) form. Computational methods can predict the relative energies of these tautomers, indicating which is most stable and likely to be present under physiological conditions. The 4(5H)-one (lactam) form is generally the more stable tautomer.

Ring Puckering : Although the pyrimidinone ring is largely planar, slight puckering can occur. Conformational searches can identify the lowest energy ring conformations.

Substituent Rotation : In more complex derivatives built upon this scaffold, rotation around single bonds connecting the pyrimidinone ring to other substituents is critical. For instance, in a study of a related amide, the twist angle between the pyrimidine and an attached benzene (B151609) ring was found to be a key structural feature. researchgate.net Conformational searching algorithms systematically or stochastically explore the rotational landscape to identify low-energy conformers that are then used in docking studies to ensure a comprehensive search of possible binding poses. wuxiapptec.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kazanmedjournal.runih.govjapsonline.com For pyrimidinone derivatives, including this compound, QSAR models are developed to predict the therapeutic efficacy and to guide the synthesis of novel, more potent analogues. kazanmedjournal.runih.gov These models often employ a variety of molecular descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic characteristics.

Several studies on pyrimidinone derivatives have successfully established robust QSAR models. For instance, a 2D-QSAR study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors utilized Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) to build predictive models. kazanmedjournal.ru The resulting models demonstrated good predictive capacity, confirmed by statistical indicators, and helped in understanding the key interactions between the compounds and the active site of HIV-1. kazanmedjournal.ru Similarly, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimidine derivatives targeting AXL kinase for cancer treatment. japsonline.com These analyses generate 3D contour maps that visualize the regions where modifications to the molecule could enhance or diminish activity. japsonline.com For pyrimidine derivatives acting as VEGFR-2 inhibitors, both MLR and ANN models were developed, with the ANN model showing superior predictive power due to the complex, non-linear relationships involved. nih.govmui.ac.ir

Pharmacophore modeling is another critical computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. koreascience.krnih.govacs.org For pyrimidinone derivatives, pharmacophore models are generated from a set of active compounds to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for target binding. koreascience.krnih.gov A study on pyrimidine analogues as calcium channel blockers identified a pharmacophore model consisting of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group as crucial for activity. koreascience.kr Another investigation into uracil (B121893) and 4(3H)-pyrimidinone derivatives as inhibitors of the Sendai virus resulted in a highly correlated and predictive pharmacophore model that rationalized the structure-activity relationships of the inhibitors. nih.govacs.org These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features and are likely to be active. nih.govnih.gov

The insights gained from QSAR and pharmacophore studies on related pyrimidinone structures are instrumental in the rational design of novel derivatives of this compound with potentially improved activity against various therapeutic targets.

Table 1: Exemplary QSAR Model Statistics for Pyrimidinone Derivatives This table presents typical statistical data from QSAR studies on various pyrimidinone derivatives to illustrate the predictive power of the models. The data is representative of findings in the field.

Model TypeTargetr²_predReference
MLRHIV-1 Inhibitors0.700.54- kazanmedjournal.ru
MNLRHIV-1 Inhibitors0.81-- kazanmedjournal.ru
ANNHIV-1 Inhibitors--- kazanmedjournal.ru
CoMFAAXL Kinase Inhibitors0.9110.7000.709 japsonline.com
CoMSIAAXL Kinase Inhibitors0.8750.6220.668 japsonline.com
MLRVEGFR-2 Inhibitors0.889-- nih.gov
ANNVEGFR-2 Inhibitors0.998-- nih.gov

Cheminformatics and Molecular Diversity Analysis for Chemical Space Exploration

Cheminformatics applies information technology to solve chemical problems, particularly in the context of drug discovery. u-strasbg.frnih.gov For a compound like this compound, cheminformatics tools are essential for exploring the vast chemical space surrounding its core structure. This involves analyzing its molecular diversity, designing libraries of related compounds, and predicting their properties. nih.govrjeid.com

Molecular diversity analysis is a key aspect of cheminformatics used to quantify the structural variety within a set of compounds. acs.orgresearchgate.net The goal is to ensure that a library of synthesized or virtually screened compounds covers a broad and relevant area of chemical space, thereby increasing the chances of discovering novel bioactive molecules. researchgate.netnih.gov For pyrimidine-based scaffolds, which are considered "privileged structures" due to their frequent appearance in bioactive compounds, diversity-oriented synthesis (pDOS) strategies are employed to generate libraries with high skeletal and stereochemical diversity. acs.orgresearchgate.netnih.gov

Chemoinformatic analyses, such as Tanimoto similarity calculations using molecular fingerprints and Principal Moment of Inertia (PMI) analysis, are used to validate the diversity of these libraries. acs.orgresearchgate.net For example, a library of 39 pyrimidine-embedded polyheterocyclic scaffolds, despite sharing a common core, showed significant structural diversity with an average Tanimoto score of 0.17, indicating a wide exploration of chemical space. acs.org This approach allows for the creation of novel 3D molecular frameworks that go beyond traditional linear or bicyclic pyrimidine structures. acs.orgnih.gov

By leveraging cheminformatics, researchers can design libraries based on the this compound scaffold, systematically modifying substituents and stereochemistry to explore new regions of chemical space. This exploration is guided by the analysis of molecular properties such as polar surface area, which can be visualized to understand how different structural modifications affect potential non-covalent interactions with biological targets. rsc.org The ultimate aim is to identify novel compounds with unique modes of action, particularly for challenging targets like protein-protein interactions. acs.orgnih.gov

Table 2: Cheminformatic Descriptors for Molecular Diversity Analysis of a Hypothetical Library Based on a Pyrimidinone Core This table illustrates the types of descriptors used in cheminformatics to assess the diversity of a compound library. The values are hypothetical and serve to demonstrate the concept.

Compound IDMolecular Weight ( g/mol )LogPNumber of H-Bond DonorsNumber of H-Bond AcceptorsTanimoto Similarity to Parent
Parent205.020.5121.00
Derivative 1281.152.1130.75
Derivative 2315.223.5040.62
Derivative 3250.081.2220.81
Derivative 4350.304.0120.55

Biological Activities and Mechanistic Understanding of 5 Bromopyrimidin 4 5h One Derivatives

Enzyme Inhibition Profiles

The core structure of 5-Bromopyrimidin-4(5H)-one allows for diverse chemical modifications, leading to derivatives that can potently and selectively inhibit enzymes involved in critical physiological and pathological processes.

Phosphodiesterase (PDE) Inhibition, Specifically PDE5

The pyrimidin-4(5H)-one ring is a key structural feature in several potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that regulates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). cu.edu.eg By degrading cGMP, PDE5 plays a crucial role in processes such as smooth muscle relaxation. cu.edu.eg Inhibitors of this enzyme, known as PDE5i, are used to treat conditions like erectile dysfunction and pulmonary hypertension by promoting vasodilation. tandfonline.comnih.govnih.gov

Research into 5-Bromopyrimidin-4(3H)-one derivatives has identified new scaffolds for potent PDE5 inhibitors. Current time information in Bangalore, IN. Through exploration of substituents at both the 6-position of the pyrimidinone ring and the 5'-position of an attached phenyl ring, a compound with high inhibitory activity was discovered. Current time information in Bangalore, IN. Specifically, 5-Bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one was identified as a promising new scaffold. Current time information in Bangalore, IN. Further optimization led to a derivative, compound 13a, which demonstrated exceptionally high inhibitory activity against PDE5. Current time information in Bangalore, IN.

Table 1: PDE5 Inhibition by 5-Bromopyrimidin-4(3H)-one Derivatives
CompoundScaffoldInhibitory Activity (IC₅₀)Reference
Compound 13a5-Bormopyrimidinone derivative1.7 nM Current time information in Bangalore, IN.

The crystal structures of related compounds complexed with PDE5 have provided a structural basis for understanding their inhibitory mechanism, guiding further development of this class of inhibitors. Current time information in Bangalore, IN.

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of N-glycosidic bonds in purine nucleosides. dovepress.comnih.gov Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases, as it leads to an accumulation of deoxyguanosine, which is selectively toxic to T-cells. dovepress.commdpi.com

The 5-bromopyrimidin-4(3H)-one scaffold has been utilized as a starting material for the synthesis of novel flexible purine bases designed as potential PNP inhibitors. ijper.org These "fleximers" are modified nucleosides where the typical bicyclic base is split into two connected moieties, introducing flexibility that can facilitate new interactions with the target enzyme. ijper.org By starting with 5-bromopyrimidin-4(3H)-one, researchers have synthesized 5-(1H-pyrrol-3-yl)pyrimidin-4(3H)-one, which serves as a precursor to more complex derivatives aimed at PNP inhibition. ijper.org While direct inhibitory data for the base compound is not the focus, its role as a key intermediate highlights the utility of the 5-bromopyrimidine (B23866) structure in developing next-generation PNP inhibitors. ijper.orgresearchgate.net

Kinase Inhibitory Activities (e.g., Cancer-Related Kinases, Plasmodial Kinases like PfGSK3/PfPK6)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and malaria. Pyrimidine-based compounds are well-established kinase inhibitors, and derivatives of 5-bromopyrimidine are no exception.

Cancer-Related Kinases

Derivatives of 5-bromopyrimidine have been synthesized and evaluated as potent inhibitors of various cancer-related tyrosine kinases. These kinases are often overactive in tumor cells, driving proliferation and survival. A novel series of 5-bromo-pyrimidine derivatives demonstrated potent inhibitory activity against the Bcr/Abl kinase, which is characteristic of chronic myeloid leukemia. Other complex derivatives have shown promise as inhibitors of Met kinase and Bruton's tyrosine kinase (BTK), both of which are important targets in cancer therapy. Furthermore, fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to standard therapies.

Table 2: Inhibition of Cancer-Related Kinases by Pyrimidine Derivatives
Kinase TargetInhibitor ClassKey FindingsReference
Bcr/Abl Tyrosine Kinase5-Bromo-pyrimidine derivativesCompounds 5c, 5e, 6g, 9e, 9f, and 10c were identified as potent inhibitors.
Met Kinase3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrileExhibits significant activity, preventing tumor cell proliferation and metastasis.
EGFR (WT and T790M)Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesCompounds showed promising antiproliferative activity and EGFR kinase inhibition.
Bruton's Tyrosine Kinase (BTK)Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivativesCompound 2 showed potent BTK inhibition (IC₅₀ = 7.41 nM) and excellent selectivity.

Plasmodial Kinases like PfGSK3/PfPK6

Malaria, caused by the Plasmodium parasite, remains a major global health threat, with drug resistance necessitating the discovery of new therapeutic targets. Protein kinases in Plasmodium falciparum are considered essential for the parasite's life cycle and are attractive targets for novel antimalarial drugs.

Research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6. These kinases are deemed essential for the parasite's asexual blood stage proliferation. A compound known as IKK16 was identified as a dual PfGSK3/PfPK6 inhibitor active against blood-stage parasites. Subsequent synthesis and testing of analogues led to the discovery of dual inhibitors with low nanomolar IC₅₀ values, demonstrating that this scaffold is a promising starting point for further optimization efforts to develop new antimalarial agents.

Table 3: Inhibition of Plasmodial Kinases by Pyrimidine Derivatives
CompoundTarget KinaseInhibitory Activity (IC₅₀)Reference
23dPfGSK3 / PfPK6172 nM / 11 nM
23ePfGSK3 / PfPK697 nM / 8 nM
IKK16PfGSK3 / PfPK6Dual inhibitor activity reported

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). They catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. While various pyrimidine-based heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, have been synthesized and evaluated as selective COX-2 inhibitors, a direct link for derivatives of the specific compound this compound is not prominent in the reviewed literature. cu.edu.eg The existing research on pyrimidine-based COX inhibitors focuses on different structural classes. Current time information in Bangalore, IN.dovepress.com Therefore, the potential for this compound derivatives as COX inhibitors remains an area for future investigation.

Nucleotide Metabolism Pathway Enzyme Modulation (e.g., Adenosine (B11128) Kinase, Tyrosine Kinase)

Modulating enzymes within the nucleotide metabolism pathway is another avenue through which 5-bromopyrimidine derivatives exert their biological effects.

Adenosine Kinase (AK)

Adenosine kinase is an enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate. Inhibiting AK can raise local adenosine levels, producing analgesic and anti-inflammatory effects. Pyrrolo[2,3-d]pyrimidine nucleoside analogues, which can be synthesized from pyrimidine precursors, are known to be potent adenosine kinase inhibitors (AKIs). Specifically, 5'-amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins (a pyrrolo[2,3-d]pyrimidine) were found to be among the most potent AKIs discovered, with IC₅₀ values below 0.001 µM. Furthermore, 4-arylpyrimidines bearing acetylene (B1199291) substituents at the C-5 position, which can be prepared via a synthetic route starting from 5-bromopyrimidine, have been investigated as non-nucleoside-type adenosine kinase inhibitors.

Tyrosine Kinase

As detailed in section 5.1.3, derivatives of 5-bromopyrimidine are significant inhibitors of various tyrosine kinases. These enzymes catalyze the phosphorylation of tyrosine residues, a fundamental step in signal transduction pathways that control cell growth, differentiation, and proliferation. The ability of pyrimidine-based compounds to inhibit tyrosine kinases like Bcr/Abl, EGFR, and BTK places them at the center of research for targeted cancer therapies. The synthetic accessibility of 4-aryl-5-alkynylpyrimidines from 5-bromopyrimidine highlights its importance as a foundational structure for developing these targeted inhibitors.

Epigenetic Enzyme Modulation (e.g., Lysine-Specific Demethylase)

Epigenetic modifications, such as the methylation of histones, play a crucial role in regulating gene expression without altering the DNA sequence. Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme that removes methyl groups from histones and is overexpressed in various cancers, making it a promising therapeutic target.

The pyrimidine nucleus is recognized as a valuable scaffold for developing LSD1 inhibitors. Research has shown that 4-arylpyrimidines with acetylene substituents at the C-5 position are investigated as potential lysine-specific demethylase inhibitors. These structures are accessible through synthetic pathways that utilize 5-bromopyrimidine as a starting material, underscoring its role in the generation of novel epigenetic modulators. Molecular docking studies have helped to elucidate the interactions between various pyrimidine derivatives and the LSD1 active site, guiding the design of more potent and selective inhibitors.

Antimicrobial Efficacy

The antimicrobial properties of this compound derivatives are broad, encompassing antibacterial, antifungal, and antitubercular activities.

Numerous studies have demonstrated the antibacterial potential of 5-bromopyrimidine derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, a novel series of 5-bromo-pyrimidine derivatives, including compounds 5a, 5c, 5e, 6b, 6d, and 6h, exhibited a broad spectrum of antimicrobial activity. ijpcbs.com These compounds were synthesized starting from 5-bromo-2,4-dichloro pyrimidine and were evaluated using the broth dilution method against standard bacterial strains such as Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijpcbs.com

Another study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a 5-bromopyrimidin-2-yl)piperazin-1-yl moiety. mdpi.com These compounds showed moderate to good antibacterial activity against several Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. mdpi.com Notably, compound 7j from this series displayed the best activity with MIC values between 0.25 and 1 µg/mL. mdpi.com

Similarly, research on (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives revealed that compounds 8a, 8b, 8h, and 8i possessed good antibacterial activity against various Gram-positive and Gram-negative bacterial strains. researchgate.net

Table 1: Antibacterial Activity of Selected 5-Bromopyrimidine Derivatives
CompoundBacterial Strains TestedActivity/MIC ValuesReference
5a, 5c, 5e, 6b, 6d, 6hS. aureus, S. faecalis, B. subtilis, K. pneumoniae, P. aeruginosaBroad spectrum activity ijpcbs.com
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives (6a-m)Gram-positive bacteriaMIC: 2-32 µg/mL mdpi.com
Compound 7jGram-positive bacteriaMIC: 0.25-1 µg/mL mdpi.com
(E)-5-benzylidene...thiazol-4(5H)-one derivatives (8a, 8b, 8h, 8i)Gram-positive and Gram-negative bacteriaGood antibacterial activity researchgate.net

Biofilm formation is a critical factor in bacterial virulence and resistance. Several 5-bromopyrimidine derivatives have shown significant efficacy in inhibiting this process. For example, certain halogenated pyrimidine derivatives, such as 2-amino-5-bromopyrimidine (B17363) (2A5BP), were found to significantly inhibit biofilm formation in Enterohemorrhagic Escherichia coli (EHEC) at a concentration of 50 µg/mL without affecting bacterial growth. researchgate.netnih.gov This suggests a targeted antibiofilm action. researchgate.netnih.gov These compounds were observed to reduce curli production and motility, which are essential for biofilm integrity. researchgate.net

Furthermore, a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) moiety demonstrated that these compounds could significantly inhibit the formation of biofilms by drug-resistant strains. mdpi.com The minimum biofilm inhibitory concentrations (MBICs) were as low as 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), and 1-4 µg/mL against Linezolid-resistant Staphylococcus aureus (LRSA) and Linezolid-resistant Staphylococcus epidermidis (LRSP). mdpi.com

Another related compound, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was also found to inhibit E. coli biofilm formation, reducing its thickness by 55% at a concentration of 60 µg/mL. nih.govresearchgate.net

The emergence of multi-drug resistant (MDR) bacteria is a major global health concern. Research into 5-bromopyrimidine derivatives has shown promising results in combating these challenging pathogens. A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives reported significant activity against several MDR strains. mdpi.com Specifically, four potent compounds from this series exhibited minimum biofilm inhibitory concentrations (MBICs) of 0.5 µg/mL against MRSA and VRE, and 1-4 µg/mL against LRSA and LRSP. mdpi.com

Furthermore, a study on pyrimidine derivatives with inhibitory activities against Mycobacterium tuberculosis identified a derivative, compound 5a, which showed potent activity against clinical drug-resistant tuberculosis with a minimum inhibitory concentration (MIC) of 0.5-1.0 μg/mL. nih.gov While focused on tuberculosis, this highlights the potential of the pyrimidine scaffold against drug-resistant bacteria in general.

In addition to their antibacterial properties, derivatives of 5-bromopyrimidine have also demonstrated significant antifungal activity. A study on novel pyrimidine derivatives containing an amide moiety revealed that compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited high antifungal activity against Phomopsis sp., with a 100% inhibition rate. nih.gov Notably, compound 5o showed an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). nih.gov

Another study investigating (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j) found that most of these compounds displayed very potent antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Compounds 8a, 8i, and 8j, in particular, showed more potent activity than the standard antifungal drugs Nystatin and Griseofulvin. researchgate.net

Furthermore, research into benzimidazole, benzotriazole, and aminothiazole derivatives showed that some of these compounds, particularly 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole, exhibited the best antifungal activities against various species of Candida, Aspergillus, and dermatophytes. semanticscholar.org

Table 2: Antifungal Activity of Selected 5-Bromopyrimidine and Related Derivatives
CompoundFungal Strains TestedActivity/EC50/MIC ValuesReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC50: 10.5 µg/ml nih.gov
(E)-5-benzylidene...thiazol-4(5H)-one derivatives (8a, 8i, 8j)C. albicans, A. nigerMore potent than Nystatin and Griseofulvin researchgate.net
1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazoleCandida spp., Aspergillus spp., dermatophytesBest antifungal activities among tested compounds semanticscholar.org

Derivatives of 5-bromopyrimidine have emerged as a promising class of compounds in the search for new antitubercular agents. A study focused on the synthesis of novel amide derivatives of pyrimidine-piperidine hybrids, starting from 5-bromopyrimidine, identified compounds with significant in-vitro antitubercular activity against Mycobacterium tuberculosis strain H37Rv. thepharmajournal.com The most potent candidate from this series was compound SB-15. thepharmajournal.com

Another investigation into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, synthesized from 5-bromopyrimidine, revealed that some of these compounds showed promising activity in micromolar concentrations against Mycobacterium tuberculosis H37Rv, Mycobacterium avium, Mycobacterium terrae, and multidrug-resistant strains. researchgate.net

Furthermore, a comprehensive structure-activity relationship study based on a novel antitubercular compound, LPX-16j, led to the identification of derivative 5a. nih.gov This compound exhibited potent activity against H37Ra, H37Rv, and clinical drug-resistant TB strains with minimum inhibitory concentration (MIC) values of 0.5-1.0 μg/mL. nih.gov

Research on 5H-thiazolo[3,2-a]pyrimidin-5-ones, synthesized from S-alkylated derivatives, also demonstrated good antitubercular activities for some of the synthesized compounds against Mycobacterium tuberculosis. nih.gov

Antibacterial Spectrum and Potency

Antiviral Properties

The antiviral potential of pyrimidine derivatives, including those derived from 5-bromopyrimidine, has been an area of active research. Halogenated pyrimidines, in particular 5-halopyrimidines, have been reported to possess antiviral properties. nih.gov

A study on the synthesis and antiviral evaluation of new pyrimidine derivatives, starting from 2-thiouracil, identified aminomethyl derivatives that showed promising antiviral effects against Herpes Simplex Virus type-1 (HSV-1). sysrevpharm.org Specifically, the derivative where 2-aminopyridine (B139424) was used as the aromatic amine showed notable activity. sysrevpharm.org

Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising antiviral activity against both hepatitis-A virus (HAV) and herpes simplex virus type-1 (HSV-1). nih.gov This underscores the broad antiviral potential of the pyrimidine scaffold. While not all studies directly involve a 5-bromo substituent, the general antiviral activity of the pyrimidine core structure is well-established and provides a strong rationale for exploring 5-bromopyrimidine derivatives for this purpose. nih.gov

Anti-inflammatory Response Modulation

Derivatives of 5-bromopyrimidine have demonstrated notable potential in the modulation of inflammatory responses. Research has shown that these compounds can influence the production of key signaling molecules involved in the inflammatory cascade.

For instance, 5-Bromopyrimidine-2-carboxylic acid has been observed to decrease the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism of action that involves interference with the signaling pathways that lead to the release of these inflammatory mediators.

Further studies on pyrimidine-5-carboxamide derivatives have revealed a more nuanced immunomodulatory role. One promising compound from this series, compound 8h , was found to significantly increase the expression of the anti-inflammatory cytokine IL-10, while concurrently reducing the expression of the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov This dual action of promoting anti-inflammatory signals while suppressing pro-inflammatory ones highlights the therapeutic potential of these derivatives in treating inflammatory conditions. The mechanism for this was linked to the upregulation of cAMP response element-binding protein (CREB) target genes. nih.gov

Other related pyrimidine structures, such as pyrazolo[3,4-d]pyrimidin-4-one derivatives, have also been investigated for their anti-inflammatory effects. nih.gov These studies, while not exclusively on 5-bromo derivatives, contribute to the broader understanding of how the pyrimidine scaffold can be tailored to inhibit key inflammatory targets. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. rsc.orgmdpi.com The introduction of a bromine atom has been shown to augment the anti-inflammatory activity in some pyridopyrimidine derivatives. dovepress.com

These findings collectively suggest that this compound derivatives can modulate the immune response through multiple pathways, making them attractive candidates for the development of new anti-inflammatory therapies.

Anticancer and Antiproliferative Mechanisms (cellular level)

The anticancer properties of 5-bromopyrimidine derivatives are a significant area of investigation, with research demonstrating their ability to inhibit cancer cell growth through various cellular mechanisms.

A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including Hela (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer). ijpcbs.com The results from this study indicated that several of the synthesized compounds exhibited potent anticancer activity, with some being more effective than the reference drug, Dasatinib. ijpcbs.com

Specifically, compounds 5c , 5e , 6d , 6g , and 6h from this series were identified as the most potent molecules. ijpcbs.com The antiproliferative activity of these compounds is a key indicator of their potential as anticancer agents.

In addition to inhibiting proliferation, certain 5-bromopyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A study on new indazol-pyrimidine-based derivatives demonstrated that the most active compounds, 4f and 4i , were capable of activating caspases-3/7, key executioner enzymes in the apoptotic pathway. dntb.gov.ua This activation of caspases provides a clear mechanism for their anticancer action, leading to the selective destruction of tumor cells.

Further research into imidazole–pyrimidine–sulfonamide hybrids has also highlighted the pro-apoptotic potential of these molecules. One compound, 83 , was found to elicit the highest increase in caspase 9 levels in MCF-7 breast cancer cells, suggesting its ability to initiate the intrinsic apoptotic pathway. mdpi.com

The pyrimidine scaffold is a known pharmacophore in antimalarial drug discovery, and the introduction of a bromine atom has been shown to enhance this activity. A review on the significance of pyrimidines in the microbial world highlighted that 5-bromopyrimidine derivatives exhibited the highest antimalarial activity among a series of tested compounds. semanticscholar.org

More targeted research has focused on the development of new water-soluble dihydroartemisinin (B1670584) derivatives, where a 5-bromopyridine moiety was incorporated. dtic.mil While these specific aromatic amine analogues did not show significant in vivo antimalarial activity, the broader exploration of brominated pyrimidines continues. dtic.mil

In the search for dual-active antimalarials that can target both the asexual and sexual stages of the Plasmodium falciparum parasite, a series of aminopyridine derivatives were prepared from 2-amino-5-bromopyridine. core.ac.uk These compounds were evaluated for their gametocytocidal activity, which is crucial for blocking malaria transmission. core.ac.uk Several of the 2-aminopyrimidine (B69317) derivatives showed activity against both asexual and gametocyte stages, making them promising starting points for the development of drugs that can both treat and prevent the spread of malaria. core.ac.uk The exploration of the pyrimidine scaffold for inhibiting the liver stage of malaria further underscores the versatility of this chemical class in combating the disease. ulisboa.pt

Radiosensitizing and Photosensitizing Potentials

Halogenated pyrimidines, particularly those with a bromine atom at the C5 position, have long been investigated for their ability to enhance the effectiveness of radiation therapy (radiosensitizers) and light-based therapies (photosensitizers). researchgate.netmdpi.com

The mechanism behind this sensitization is believed to involve the efficient capture of electrons generated by ionizing radiation. nih.gov When incorporated into the DNA of cancer cells, compounds like 5-bromodeoxyuridine (BrdU), a derivative of 5-bromouracil, can undergo dissociative electron attachment. nih.govcollectionscanada.gc.ca This process leads to the formation of a highly reactive uracil-5-yl radical and a bromide anion, ultimately causing DNA strand breaks and increasing cell death in irradiated tumors. nih.govcollectionscanada.gc.ca

Similarly, 5-bromo-2'-deoxycytidine (B85790) (BrdC) has been identified as a potential DNA photosensitizer. researchgate.netug.edu.pl Upon irradiation with UV light, DNA labeled with BrdC can undergo damage through two main pathways: single-strand breaks resulting from photoinduced electron transfer and the formation of intrastrand cross-links. researchgate.netug.edu.pl Both types of damage are potentially lethal to cells, highlighting the potential of these compounds in photodynamic therapy. researchgate.netug.edu.pl

While the clinical application of these compounds has faced challenges, the fundamental understanding of their radio- and photosensitizing mechanisms continues to drive the development of new and more effective analogues. researchgate.netiiarjournals.orgresearchgate.net

Medicinal Chemistry Applications and Structure Based Design of 5 Bromopyrimidin 4 5h One Analogs

Utilization of 5-Bromopyrimidin-4(5H)-one as a Key Scaffold for Drug Discovery.ontosight.ainih.govijpcbs.comwhiterose.ac.ukthepharmajournal.com

The this compound scaffold is a cornerstone in the discovery of new drugs due to its inherent chemical reactivity and structural features. The bromine atom at the 5-position and the pyrimidinone core provide multiple points for chemical modification, allowing for the synthesis of large libraries of analog compounds. ijpcbs.comthepharmajournal.com This facilitates the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates. nih.gov The scaffold's ability to be elaborated into more complex heterocyclic systems further enhances its utility in creating diverse molecular frameworks for targeting various biological pathways. ontosight.aiwhiterose.ac.uk

Derivatives of 5-bromopyrimidine (B23866) have been investigated for a wide array of therapeutic applications, including as anticancer and antimicrobial agents. ijpcbs.com For instance, a series of novel 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic and antimicrobial activities. ijpcbs.com The versatility of this scaffold is also demonstrated by its use in creating compounds with potential applications in treating inflammatory conditions and as inhibitors of enzymes like thymidine (B127349) phosphorylase, which is over-expressed in some tumors. lookchem.com

Development of Targeted Therapeutics for Specific Biological Pathways.

The this compound scaffold has been instrumental in the development of targeted therapeutics for specific biological pathways, most notably in the areas of endothelin receptor antagonism and nucleoside analog design.

Endothelin Receptor Antagonists.researchgate.netacs.orggoogle.comfrontiersin.org

The endothelin (ET) system, particularly the ET-A and ET-B receptors, plays a crucial role in vasoconstriction and cell proliferation. researchgate.netfrontiersin.org Antagonists of these receptors are valuable in treating cardiovascular diseases like pulmonary arterial hypertension (PAH). researchgate.netacs.org The 5-bromopyrimidine moiety has been a key component in the design of potent, orally active dual endothelin receptor antagonists. acs.orggoogle.com

One notable example is Macitentan, an endothelin receptor antagonist, whose development was inspired by earlier compounds containing a 5-bromopyrimidin-2-yloxy moiety. acs.org Structure-activity relationship (SAR) studies revealed that the introduction of a substituted pyrimidine (B1678525) ring, particularly with a bromine atom at the 5-position, significantly improved the affinity for both ET-A and ET-B receptors. acs.org Another novel endothelin receptor antagonist, Pipersentan, also incorporates a 5-bromopyrimidin-2-yl)oxyethoxy group and has shown efficacy in preclinical models of pulmonary hypertension. frontiersin.org

Table 1: Examples of 5-Bromopyrimidine-Containing Endothelin Receptor Antagonists

Compound Name Target(s) Therapeutic Application
Macitentan ET-A and ET-B Receptors Pulmonary Arterial Hypertension
Pipersentan ET-A and ET-B Receptors Pulmonary Hypertension

Nucleoside Analog Design.mdpi.comfiu.edunih.govmedchemexpress.comgoogle.com

5-bromopyrimidine derivatives are crucial intermediates in the synthesis of nucleoside analogs, which are a class of compounds widely used as antiviral and anticancer agents. fiu.edugoogle.com The bromine atom can be readily displaced or used as a handle for further chemical modifications, allowing for the creation of a diverse range of nucleoside structures. fiu.edu

For example, 5-bromopyrimidin-4(3H)-one has been used as a starting material for the synthesis of fleximer analogues of 7-deazapurines, which have been investigated as potential inhibitors of human purine (B94841) nucleoside phosphorylase (hPNP). mdpi.com The design of these analogs often aims to mimic the natural nucleosides to interact with viral or cellular enzymes, thereby inhibiting their function. nih.gov The development of novel bromination methodologies has further facilitated the synthesis of C5-brominated pyrimidine nucleosides, expanding the chemical space for drug discovery. fiu.edu

Strategies for Enhancing Biological Potency and Selectivity Through Structural Modifications.nih.govacs.orgnih.gov

A key aspect of drug development is the optimization of a lead compound's biological activity and selectivity. For analogs of this compound, various strategies are employed to achieve this.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in the development of endothelin receptor antagonists, it was found that while various substituents were tolerated at the 5-position of the pyrimidine ring, substitutions at the 4 and/or 6 positions were detrimental to the compound's affinity for the ET receptors. acs.org Specifically, introducing a 5-bromo substituent led to a significant improvement in affinity for the ET-A receptor. acs.org

Similarly, in the development of PDE5 inhibitors based on the 5-bromopyrimidin-4(3H)-one scaffold, exploration of substituents at the 6-position of the pyrimidinone ring and the 5'-position of a phenyl ring led to the identification of potent inhibitors. nih.gov The crystal structures of these inhibitors complexed with PDE5 provided a structural basis for their activity and guided further modifications. nih.gov

Table 2: Impact of Substituents on the Activity of 5-Bromopyrimidine Analogs

Scaffold Target Position of Substitution Effect of Bromo Substituent
Pyrimidine Endothelin Receptors 5-position Improved affinity for ET-A receptor

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization.nih.govresearchgate.netresearchgate.netnih.govu-strasbg.frniper.gov.inbiosolveit.denih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel drug candidates with improved properties, such as enhanced potency, better pharmacokinetic profiles, or circumvention of existing patents. nih.govresearchgate.netnih.govniper.gov.inbiosolveit.de These techniques involve replacing the core structure (scaffold) of a known active compound with a chemically different one while maintaining the key pharmacophoric features required for biological activity. researchgate.netu-strasbg.frnih.gov

While direct examples of scaffold hopping originating from this compound are not extensively detailed in the provided context, the principles are highly relevant to its derivatives. For example, in the broader context of drug design, a nitrogen atom in a quinazoline (B50416) ring (a related heterocyclic system) has been replaced with a carbon to form a quinoline (B57606) ring, a classic example of scaffold hopping that led to the development of the drug bosutinib. niper.gov.in This demonstrates how subtle changes in the core heterocyclic structure can lead to new and improved therapeutic agents.

Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, leading to similar biological activity. researchgate.netnih.gov The bromine atom in this compound can be considered a bioisostere for other halogens or small lipophilic groups, and its replacement could be explored to fine-tune the properties of a drug candidate.

Rational Design of New Pharmacophores Based on this compound.nih.govarxiv.orgscribd.comnih.govresearchgate.net

The rational design of new pharmacophores is a key strategy in modern drug discovery, aiming to define the essential steric and electronic features required for a molecule to interact with a specific biological target. arxiv.orgscribd.comnih.gov The this compound scaffold can serve as a starting point for developing such pharmacophore models.

By understanding the structure-activity relationships of a series of this compound analogs, medicinal chemists can identify the key interaction points with a target protein. This information can then be used to construct a pharmacophore model that guides the design of new molecules with a higher probability of being active. nih.govresearchgate.net For example, a pharmacophore model for a particular target might specify the need for a hydrogen bond donor/acceptor at the position of the pyrimidinone carbonyl, a hydrophobic group corresponding to the bromo-substituted part of the ring, and other features based on further substitutions. These models can then be used for virtual screening of compound libraries to identify novel hits with diverse chemical scaffolds. nih.gov

Concluding Remarks and Future Research Perspectives on 5 Bromopyrimidin 4 5h One

Emerging Trends in Pyrimidine (B1678525) Chemistry and their Applicability to 5-Bromopyrimidin-4(5H)-one Research

The field of pyrimidine chemistry is continually evolving, with new synthetic methodologies and applications shaping the landscape of drug discovery. Several of these trends are directly applicable to research involving the this compound scaffold.

Advanced Catalytic Methods: Modern organic synthesis is increasingly focused on efficiency and sustainability. The development of novel catalytic systems, such as those employing iridium or zirconium, facilitates the multicomponent, regioselective synthesis of highly substituted pyrimidines from simple precursors like alcohols and nitriles. mdpi.comacs.org These methods offer a streamlined approach to building complex molecules around the pyrimidine core. Furthermore, copper-catalyzed cycloaddition reactions and iron(II)-complex mediated reactions of carbonyl compounds with amidines represent cost-effective and efficient strategies for pyrimidine synthesis. mdpi.comrsc.org For this compound, the bromine atom serves as an ideal anchor for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions.

C-H Activation and Functionalization: Direct C-H bond activation is a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. This approach allows for the introduction of new substituents onto the pyrimidine ring in a step-economical fashion. Research into the C(sp³)-H activation of reagents to provide carbon donors for pyrimidine ring formation highlights the innovative directions in this area. mdpi.com

Diversity-Oriented Synthesis: The 5-bromo substituent is a critical feature for diversity-oriented synthesis. It is highly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is frequently used to introduce aryl or heteroaryl groups. nih.gov This strategy has been successfully employed in the synthesis of drug candidates, where the bromine on a pyrimidine ring is coupled with various arylboronate esters. nih.gov This allows for the systematic exploration of the chemical space around the this compound core to optimize biological activity.

Kinase Inhibitor Scaffolds: Pyrimidines are recognized as "privileged structures" in medicinal chemistry, particularly as scaffolds for kinase inhibitors. nih.gov The nitrogen atoms of the pyrimidine ring are adept at forming key hydrogen bonds with the conserved hinge region of kinases. nih.gov The 5-position of the pyrimidine core is situated near the gatekeeper residue of the kinase binding pocket, making substitutions at this position crucial for modulating potency and selectivity. nih.govnih.gov Research has shown that modifying the 5-position substituent on a pyrimidine ring can significantly impact inhibitory activity against specific kinases. nih.gov Therefore, this compound is an excellent starting point for developing novel kinase inhibitors by exploiting the bromo-group for targeted modifications.

Interdisciplinary Approaches for Comprehensive Biological Evaluation and Mechanistic Elucidation

To fully unlock the therapeutic potential of this compound and its derivatives, a combination of computational and experimental techniques is essential. This interdisciplinary approach accelerates the drug discovery process from hit identification to lead optimization.

Computational and In Silico Methods: Computer-Aided Drug Design (CADD) is an indispensable tool in modern medicinal chemistry. remedypublications.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations can predict the binding interactions between pyrimidine derivatives and their biological targets. remedypublications.comthepharmajournal.com For the this compound scaffold, docking studies can help prioritize synthetic targets by predicting their binding affinity and mode of interaction with enzymes like kinases or DNA gyrase. thepharmajournal.comnih.gov Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of candidates with favorable pharmacokinetic profiles. remedypublications.com

Systematic Biological Screening: Derivatives of this compound should be subjected to a broad panel of biological assays. Given the wide range of activities reported for pyrimidines, screening should encompass anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory evaluations. nih.govijpcbs.comgsconlinepress.comresearchgate.net For instance, novel bromo-pyrimidine analogs have demonstrated significant in vitro activity against various cancer cell lines and microbial strains. ijpcbs.com

Mechanistic Studies: Identifying the molecular mechanism of action is crucial for further development. For compounds showing promising activity, mechanistic studies are the next logical step. If a compound, for example, shows anticancer activity, investigations could include cell cycle analysis, apoptosis induction assays, and Western blot analysis to determine its effect on specific signaling pathways, such as those involving protein kinases. nih.govmdpi.com Similarly, for antibacterial candidates, targeting essential bacterial enzymes like DNA gyrase is a known mechanism for pyrimidine-based agents. nih.gov

The following table summarizes the application of these interdisciplinary methods to pyrimidine derivatives, which can be directly extrapolated to the study of this compound.

Methodology Application Example from Pyrimidine Research Reference
Molecular Docking Predict binding affinity and interaction with target proteins.Docking of pyrimidine-piperidine hybrids against Mycobacterium tuberculosis protein (PDB ID: 7F72). thepharmajournal.com
In Silico ADMET Predict pharmacokinetic and toxicity profiles of new compounds.PKCSM used to study the ADMET properties of pyrimidine derivatives. remedypublications.com
In Vitro Anticancer Screening Evaluate antiproliferative activity against various cancer cell lines.Bromo-pyrimidine analogs tested against glioblastoma, breast, and colon cancer cell lines. ijpcbs.commdpi.com
In Vitro Antimicrobial Assays Determine activity against bacterial and fungal strains (e.g., MABA).Amide derivatives of l-(5-Bromo-pyrimidin-2-yl)-piperidine-4-carboxylic acid tested against Mycobacterium tuberculosis. thepharmajournal.com
Mechanistic Elucidation Determine the molecular target and pathway of action.Western blot analysis to confirm inhibition of TRK phosphorylation by a 2,4-diaminopyrimidine (B92962) derivative. nih.gov

Opportunities for Rational Drug Design and Development Based on the this compound Scaffold

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of biological targets and structure-activity relationships (SAR). researchgate.net The this compound structure is a prime candidate for such an approach due to its synthetic tractability and its presence in biologically active molecules.

Scaffold-Based Drug Design: The concept of "privileged scaffolds" identifies molecular frameworks that are capable of binding to multiple biological targets. mdpi.com The pyrimidine ring is a classic example of such a scaffold. nih.govnih.gov By using this compound as a core, medicinal chemists can design libraries of compounds targeting specific protein families, such as kinases or G-protein coupled receptors. The bromo-substituent is particularly valuable, as seen in the development of Macitentan, where a 5-bromopyrimidine (B23866) moiety was introduced to enhance affinity for endothelin receptors. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is key to establishing robust SAR. The bromine atom at the C5 position is an ideal point for diversification. Studies on other pyrimidine-based inhibitors have shown that varying the substituent at the 5-position—with groups like chloro, methyl, or trifluoromethyl—can significantly alter potency and selectivity against biological targets. nih.govacs.org A focused library of compounds could be synthesized from this compound via cross-coupling reactions to probe the effects of different substituents at this position on a desired biological activity.

Fragment-Based Drug Discovery (FBDD): The this compound molecule itself can be considered a valuable fragment for FBDD. This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a hit is identified, the fragment is grown or combined with other fragments to create a more potent lead compound. The reactivity of the bromine atom makes it an excellent anchor point for linking to other fragments or for growing the molecule into an unoccupied pocket of a target's binding site.

The table below outlines potential drug design strategies utilizing the this compound scaffold.

Design Strategy Objective Rationale based on Pyrimidine Chemistry Reference
Kinase Inhibitors Develop potent and selective inhibitors for oncology or neurodegenerative diseases.The pyrimidine 5-position is proximal to the kinase gatekeeper residue, allowing for selectivity modulation. nih.govnih.gov
Receptor Antagonists Design antagonists for receptors implicated in various diseases.Introduction of a 5-bromopyrimidine moiety significantly improved affinity for endothelin receptors in a known antagonist. acs.org
Antimicrobial Agents Create novel agents to combat drug-resistant pathogens.The pyrimidine scaffold targets essential bacterial enzymes like DNA gyrase. nih.gov
Antiviral Compounds Develop inhibitors of viral replication.Pyrimidine derivatives have shown anti-HIV activity. gsconlinepress.com

Q & A

Q. What are the recommended synthetic routes for 5-Bromopyrimidin-4(5H)-one, and how is purity optimized?

The synthesis of this compound derivatives often involves selective bromination and reduction steps. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile to achieve >90% yield and high purity . Key considerations include:

  • Temperature control : Maintaining low temperatures (e.g., 273 K) during reduction prevents side reactions.
  • Purification : Recrystallization from polar solvents (e.g., acetonitrile) ensures removal of unreacted starting materials.
  • Purity validation : Techniques like HPLC or NMR should confirm ≥99% purity, as recommended for related intermediates .

Q. How is the structural identity of this compound validated using spectroscopic methods?

Structural characterization typically employs:

  • IR spectroscopy : Absorption bands at 4000–600 cm⁻¹ (CCl₄/CS₂ solutions) identify functional groups like C-Br and C=O .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons and substituent effects. For example, pyrimidine ring protons appear as distinct singlets in derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 158.99 for C₄H₃BrN₂) confirm molecular weight .

Advanced Research Questions

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are hydrogen-bonding networks resolved?

Crystal structure determination of brominated pyrimidines requires addressing:

  • Planarity deviations : Pyrimidine rings may exhibit slight non-planarity (RMS deviation ~0.087 Å), influencing packing efficiency .
  • Hydrogen bonding : N-H···N interactions form dimers and 2D networks. For example, N7–H72···N3 and N7–H71···N1 bonds in 5-bromo-2-chloropyrimidin-4-amine create supramolecular layers .
  • Refinement : Free refinement of H atoms in difference Fourier maps improves accuracy, particularly for N-bound hydrogens .

Q. How can spectral data discrepancies in brominated pyrimidine derivatives be systematically addressed?

Contradictions in spectral data (e.g., IR peak shifts or NMR splitting patterns) require:

  • Cross-validation : Compare data across multiple techniques (e.g., IR, NMR, X-ray crystallography) .
  • Solvent effects : Note solvent-dependent shifts (e.g., CCl₄ vs. CS₂ in IR) .
  • Dynamic processes : Consider tautomerism or rotameric equilibria, which may broaden NMR signals .

Q. What strategies optimize reaction conditions for high-yield synthesis of brominated pyrimidine analogs?

Key methodological insights include:

  • Bromination agents : Use N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) for regioselective bromination .
  • Reactor design : Continuous flow systems enhance scalability and reproducibility for industrial research .
  • Byproduct management : Alkaline workup (e.g., NaOH) removes acidic impurities, while ethyl acetate extraction isolates neutral products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.